8-Benzyl-4-cyclohexanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-benzyl-4-(cyclohexanecarbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c25-20(18-9-5-2-6-10-18)24-19(21(26)27)16-28-22(24)11-13-23(14-12-22)15-17-7-3-1-4-8-17/h1,3-4,7-8,18-19H,2,5-6,9-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITFWAYAVWRVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C(COC23CCN(CC3)CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidone-Based Cyclization
The 1-oxa-4,8-diazaspiro[4.5]decane scaffold is synthesized from N-substituted 4-piperidone precursors. As detailed in DE2242387A1, reacting 4-piperidone derivatives with dihalides or diepoxides under basic conditions induces cyclization. For example:
Key modifications include substituting the piperidone nitrogen with a benzyl group early in the synthesis to avoid regioselectivity issues.
Ester Alkylation and Reductive Amination
An alternative route begins with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Deprotonation with lithium diisopropylamide (LDA) enables alkylation with 1,2-dibromoethane, forming the spiro ring. Subsequent reductive amination with benzylamine and LiAlH4 yields the diazaspirodecane backbone:
Functionalization of the Spirocyclic Core
Introduction of the Cyclohexanecarbonyl Group
Acylation of the secondary amine at position 4 is achieved using cyclohexanecarbonyl chloride. Optimal conditions involve:
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (TEA)
-
Temperature: 0°C to room temperature
Side products from over-acylation are mitigated by stoichiometric control (1:1 molar ratio of amine to acyl chloride).
Carboxylic Acid Formation
The C-3 carboxylic acid is introduced via hydrolysis of a pre-installed ester group. Using NaOH in a THF/water mixture (1:1) at 60°C for 6 hours achieves complete conversion:
Optimization and Challenges
Protecting Group Strategies
Purification Techniques
-
Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) resolves intermediates with >95% purity.
-
Recrystallization: The final compound is recrystallized from ethanol/water (4:1) to achieve ≥99% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Piperidone Cyclization | Cyclization, acylation, hydrolysis | 52% | Scalable, fewer intermediates | Requires high-purity starting materials |
| Ester Alkylation | Alkylation, reductive amination | 48% | Flexible functionalization | Multi-step, sensitive to moisture |
Spectroscopic Validation
Critical characterization data include:
-
IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I).
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 3.85 (s, 2H, OCH₂), 2.98 (t, 2H, NCH₂).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-cyclohexanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexanecarbonyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl or cyclohexanecarbonyl derivatives.
Scientific Research Applications
8-Benzyl-4-cyclohexanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its spirocyclic structure which can impart unique biological activities.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is investigated for its use in the development of new catalysts or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-cyclohexanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and cyclohexanecarbonyl groups can further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic scaffold of this compound allows for diverse modifications, particularly at the 4-position acyl group and the 8-position substituent. Below is a detailed comparison with structurally related analogs:
Structural Variations and Physicochemical Properties
| Compound Name | 4-Position Substituent | 8-Position Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 8-Benzyl-4-cyclohexanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (Target) | Cyclohexanecarbonyl | Benzyl | ~365.4* | Bulky aliphatic acyl group; enhanced lipophilicity |
| 8-Benzyl-4-(4-tert-butylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | 4-tert-Butylbenzoyl | Benzyl | 409.5 | Electron-donating tert-butyl group; improved metabolic stability |
| 8-Benzyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | 2-Phenylacetyl | Benzyl | 379.4 | Flexible acyl chain; potential for hydrogen bonding |
| 4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | 2,4-Difluorobenzoyl | Methyl | 340.3 | Electron-withdrawing fluorines; increased bioavailability |
| 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | 3-Methylbenzoyl | Methyl | 317.4 | Steric hindrance from methyl groups; altered binding affinity |
| 8-Benzyl-4-(pyridine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Pyridine-4-carbonyl | Benzyl | 382.4 | Heteroaromatic acyl group; potential for π-π interactions |
*Estimated based on molecular formula C22H28N2O4.
Biological Activity
8-Benzyl-4-cyclohexanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound features a bicyclic framework that incorporates nitrogen atoms, which may contribute to its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₂O₃
- Molecular Weight : Approximately 320.41 g/mol
- Functional Groups : Includes carboxylic acid, which enhances solubility and reactivity in biological systems.
The presence of the benzyl group and cyclohexanecarbonyl moiety adds to the structural diversity, potentially influencing its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, similar to other diazaspiro compounds known for their pharmacological effects.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects.
- Antimicrobial Properties : Structural analogs have shown antimicrobial activity, suggesting that this compound may exhibit similar properties.
Comparative Biological Activity
A comparison with structurally related compounds reveals insights into its potential activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Contains sulfur instead of oxygen | Antimicrobial activity |
| 1-Oxa-3,8-diaza-spiro[4.5]decanes | Lacks benzyl and cyclohexanecarbonyl groups | Potential antiviral properties |
| Triaza-spiro[5.5]undecanes | Contains three nitrogen atoms | Antagonistic effects on bradykinin receptors |
The unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential applications in pharmacology:
- Synthesis Methods : Various synthetic routes have been developed for creating this compound, emphasizing the importance of optimizing conditions for yield and purity.
- Biological Testing : Preliminary assays have indicated that the compound may exhibit moderate to strong activity against specific bacterial strains, warranting further investigation into its antimicrobial properties.
- Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of the compound, particularly concerning systemic toxicity and local effects .
Future Directions
Research into this compound is ongoing, with several key areas identified for future exploration:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
- Clinical Applications : Investigating potential clinical applications in treating infections or other diseases could unlock new therapeutic avenues.
- Structural Modifications : Further derivatization of the compound may enhance its biological activity and selectivity towards specific targets.
Q & A
(Basic) What analytical methods are recommended to confirm the spirocyclic conformation and stereochemistry of this compound?
Methodological Answer:
To confirm the spirocyclic structure and stereochemistry:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refining crystallographic data to resolve bond lengths, angles, and ring puckering parameters. The spiro junction can be validated by analyzing torsion angles and electron density maps .
- NMR Spectroscopy : Employ - and -NMR to identify coupling patterns and NOE (Nuclear Overhauser Effect) correlations. For example, the cyclohexanecarbonyl group’s axial/equatorial conformation can be deduced from splitting patterns in -NMR .
- Computational Modeling : Compare experimental data (e.g., IR, Raman) with density functional theory (DFT)-optimized structures to validate stereochemical assignments .
(Basic) What synthetic strategies are employed to prepare this spirocyclic compound?
Methodological Answer:
Synthesis typically involves multi-step routes:
Core Spirocycle Formation : React a bicyclic ketone (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) with benzyl and cyclohexanecarbonyl groups via nucleophilic substitution or coupling reactions. Protecting groups (e.g., Boc) may be used to prevent side reactions .
Carboxylic Acid Introduction : Hydrolyze ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid moiety .
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: MeOH/HO) to isolate the product. Purity is confirmed via HPLC (>95%) .
Example Reaction Pathway:
Bicyclic Intermediate + Benzyl Chloride → Alkylation
→ Cyclohexanecarbonyl Chloride → Acylation
→ Hydrolysis → Final Product
(Advanced) How can researchers resolve contradictions in reported bioactivity data for structurally similar spiro compounds?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. To address this:
- Standardized Assays : Replicate enzyme inhibition studies (e.g., lipid metabolism enzymes) under controlled conditions (pH, temperature) using purified protein targets .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzyl vs. fluorobenzoyl groups) via molecular docking (AutoDock Vina) to identify critical binding interactions .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to discern trends obscured by experimental noise .
(Advanced) What experimental design principles optimize synthetic yield and purity for this compound?
Methodological Answer:
Optimization involves:
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify optimal conditions for acylation reactions .
- In Situ Monitoring : Employ FT-IR or LC-MS to track reaction progress and minimize byproducts .
- Green Chemistry Metrics : Calculate E-factors (waste/product ratio) to improve sustainability. For instance, switching from THF to cyclopentyl methyl ether (CPME) reduces environmental impact .
Table 1: Example DOE Parameters for Acylation
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | 45 |
| Solvent | DCM | DMF | DMF |
| Catalyst | None | DMAP | DMAP |
(Advanced) How can conformational analysis using ring puckering coordinates enhance structural understanding?
Methodological Answer:
The Cremer-Pople puckering parameters quantify non-planar ring distortions:
Coordinate Calculation : Use crystallographic data to compute puckering amplitudes () and phase angles () for the 1-oxa-4,8-diazaspiro[4.5]decane ring .
Dynamic Analysis : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to study ring flexibility under physiological conditions. For example, the cyclohexane ring may adopt chair or boat conformations, affecting ligand-receptor binding .
Comparative Studies : Contrast puckering parameters with analogs (e.g., 8-methyl derivatives) to correlate conformation with solubility or stability .
Equation: Cremer-Pople Parameters
Where are displacements from the mean plane.
(Advanced) How do computational tools aid in predicting metabolic pathways or toxicity?
Methodological Answer:
- ADMET Prediction : Use software like SwissADME or ADMET Predictor to estimate bioavailability, CYP450 interactions, and hERG channel inhibition. For example, the carboxylic acid group may enhance renal excretion .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) with GLORY or Meteor Nexus. The benzyl group is a potential site for hydroxylation .
- Toxicity Profiling : Apply QSAR models (OECD Toolbox) to predict mutagenicity or hepatotoxicity based on structural alerts (e.g., α,β-unsaturated carbonyls) .
(Basic) What spectroscopic techniques are critical for characterizing intermediate products?
Methodological Answer:
- Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]) and fragment patterns (e.g., loss of CO from the carboxylic acid group) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (broad O-H at ~2500-3000 cm) .
- 2D-NMR : Utilize HSQC and HMBC to assign quaternary carbons and long-range couplings, critical for verifying the spiro junction .
(Advanced) How can crystallographic data resolve ambiguities in hydrogen bonding networks?
Methodological Answer:
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). SHELXL refinement can model H-atom positions accurately .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., O-H⋯O hydrogen bonds) using CrystalExplorer. This clarifies packing motifs and stability .
- Twinned Data Refinement : For challenging crystals, use TWINLAW in SHELXL to deconvolute overlapping reflections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
